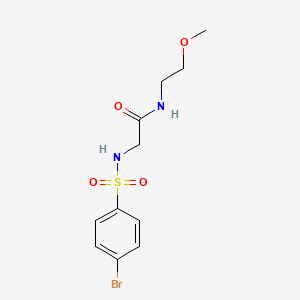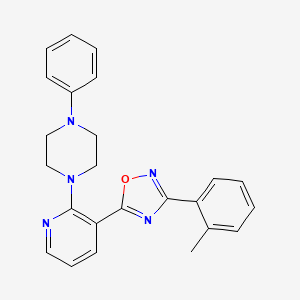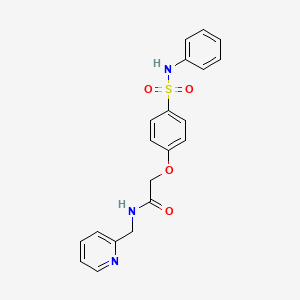
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ATOX1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. ATOX1 belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may exert its antibacterial activity by inhibiting the synthesis of bacterial cell wall components, such as peptidoglycan. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may also inhibit the activity of bacterial enzymes involved in DNA replication and protein synthesis. In cancer cells, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to induce apoptosis, which is programmed cell death. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit various biochemical and physiological effects. In animal studies, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit significant anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to exhibit antioxidant activity by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit neuroprotective activity by reducing the levels of oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its broad-spectrum antibacterial activity, which makes it a potential candidate for the development of new antibiotics. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potential toxicity, which may limit its use in vivo. Moreover, the mechanism of action of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One of the directions is to investigate the mechanism of action of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in more detail, which may help in the development of new therapeutic applications. Another direction is to investigate the potential of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, the potential of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide as a neuroprotective agent needs to be further explored. Finally, the development of new derivatives of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide with improved pharmacological properties may lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been reported in several studies. One of the most common methods involves the reaction of 4-acetylphenylhydrazine with thiophene-2-carboxylic acid hydrazide in the presence of phosphorous oxychloride, followed by the reaction with propionyl chloride to obtain N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Another method involves the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 4-acetylphenylhydrazine in the presence of thionyl chloride, followed by the reaction with propionic anhydride to obtain N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, N-(4-acetylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11(21)12-4-6-13(7-5-12)18-15(22)8-9-16-19-17(20-23-16)14-3-2-10-24-14/h2-7,10H,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORCRMCOZDPHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

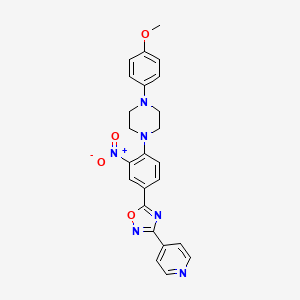
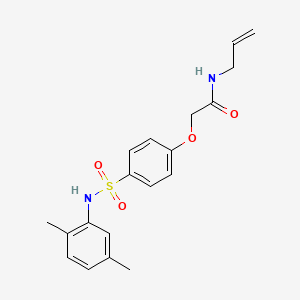
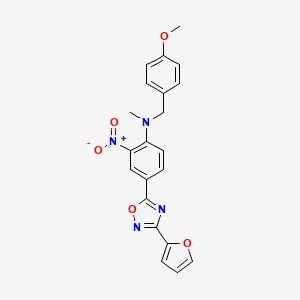

![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)




